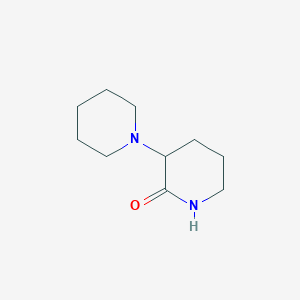
1,3'-双哌啶-2'-酮
描述
1,3’-Bipiperidin-2’-one is a heterocyclic organic compound with the chemical formula C10H18N2O. It is a cyclic amide that contains two piperidine rings. This compound has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.
科学研究应用
1,3’-Bipiperidin-2’-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用机制
- Role : It is used to treat parkinsonism and control extrapyramidal side effects induced by neuroleptic drugs .
- Its central anticholinergic effects alleviate symptoms associated with parkinsonism and extrapyramidal disorders .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
生化分析
Biochemical Properties
1,3’-Bipiperidin-2’-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the oxidation of organic substances . Additionally, 1,3’-Bipiperidin-2’-one can bind to specific proteins, influencing their structure and function, thereby affecting various biochemical processes .
Cellular Effects
1,3’-Bipiperidin-2’-one has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of signaling molecules involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, 1,3’-Bipiperidin-2’-one can alter the expression of genes related to metabolic pathways, impacting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of 1,3’-Bipiperidin-2’-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can inhibit or activate specific enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, 1,3’-Bipiperidin-2’-one can interact with transcription factors, leading to alterations in gene expression patterns that affect various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3’-Bipiperidin-2’-one can change over time due to its stability and degradation. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 1,3’-Bipiperidin-2’-one has been observed to cause changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 1,3’-Bipiperidin-2’-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, 1,3’-Bipiperidin-2’-one can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1,3’-Bipiperidin-2’-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with endogenous molecules . These metabolic processes influence the compound’s pharmacokinetics and its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1,3’-Bipiperidin-2’-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its biological activity and therapeutic potential .
Subcellular Localization
1,3’-Bipiperidin-2’-one exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of 1,3’-Bipiperidin-2’-one is crucial for its interaction with specific biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
1,3’-Bipiperidin-2’-one can be synthesized through various methods. One common approach involves the cyclization of amino alcohols using thionyl chloride (SOCl2). This method obviates the need for the classical N-protection/O-activation/cyclization/deprotection sequence commonly employed for this type of transformation . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex, which yields cyclic amines in good to excellent yields .
Industrial Production Methods
Industrial production methods for 1,3’-Bipiperidin-2’-one typically involve continuous flow reactions and microwave irradiation techniques. These methods are efficient and scalable, providing high yields and purity of the final product .
化学反应分析
Types of Reactions
1,3’-Bipiperidin-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidines.
相似化合物的比较
Similar Compounds
Piperidine: A six-membered heterocyclic amine with one nitrogen atom.
Pyrrolidine: A five-membered heterocyclic amine with one nitrogen atom.
Piperazine: A six-membered heterocyclic amine with two nitrogen atoms.
Uniqueness
1,3’-Bipiperidin-2’-one is unique due to its dual piperidine ring structure, which imparts distinct chemical and biological properties. This structural feature allows for diverse chemical modifications and potential therapeutic applications .
属性
IUPAC Name |
3-piperidin-1-ylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10-9(5-4-6-11-10)12-7-2-1-3-8-12/h9H,1-8H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQUDTWVZQIELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



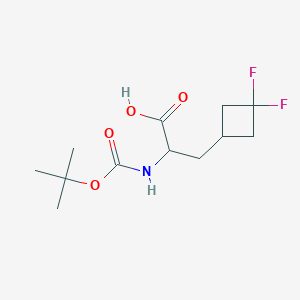
![Benzo[d]isoxazol-7-amine](/img/structure/B1375660.png)

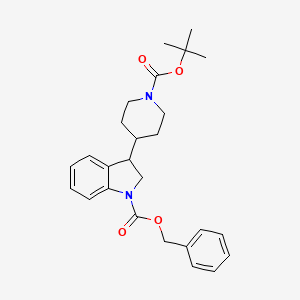
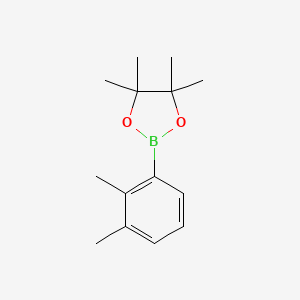
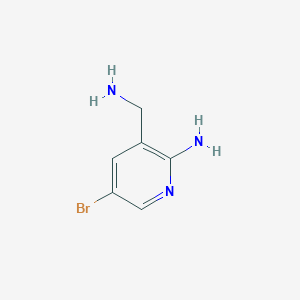

![Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate](/img/structure/B1375669.png)
![tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1375670.png)



![tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1375677.png)
